

Spectral and Mechanistic Insights into α -Methylcinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *alpha*-Methylcinnamaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for α -Methylcinnamaldehyde, a compound of significant interest in the fragrance, flavor, and pharmaceutical industries. This document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and explores the compound's mechanisms of action as a tyrosinase inhibitor and an antifungal agent.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of α -Methylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for α -Methylcinnamaldehyde

Chemical Shift (ppm)	Multiplicity	Assignment
9.56	s	Aldehyde (-CHO)
7.2-7.6	m	Aromatic (C ₆ H ₅)
7.24	s	Vinylic (=CH-)
2.06	s	Methyl (-CH ₃)

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for α -Methylcinnamaldehyde

Chemical Shift (ppm)	Assignment
195.0	Aldehyde Carbonyl (C=O)
153.0	Vinylic Carbon
142.0	Vinylic Carbon
134.0	Aromatic Carbon
129.5	Aromatic Carbon
128.5	Aromatic Carbon
127.0	Aromatic Carbon
11.0	Methyl Carbon (-CH ₃)

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragmentation Data for α -Methylcinnamaldehyde

m/z	Relative Intensity (%)	Putative Fragment
146	73.1	[M] ⁺ (Molecular Ion)
145	100.0	[M-H] ⁺
117	56.5	[M-CHO] ⁺
115	45.7	[M-CH ₃ -CO] ⁺
91	26.7	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

While specific, detailed experimental parameters for the above data are not publicly available, generalized protocols for obtaining such spectra are provided below.

NMR Spectroscopy Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves the following steps:

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of α -Methylcinnamaldehyde for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl_3) is a common choice for this compound.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

Mass Spectrometry Sample Preparation (for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the following general procedure can be followed:

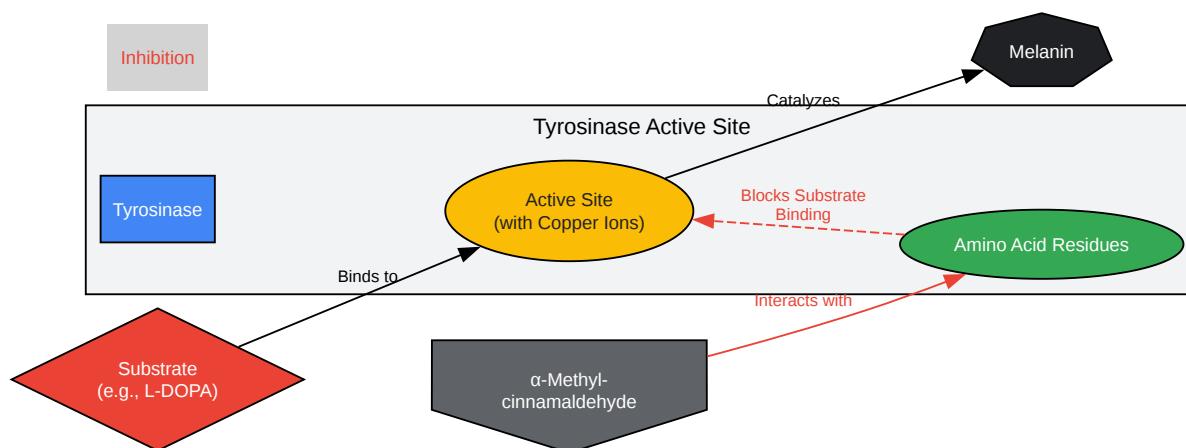
- **Sample Dissolution:** Prepare a dilute solution of α -Methylcinnamaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- **Serial Dilution:** Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the μ g/mL range).
- **Vial Transfer:** Transfer the final diluted sample to an appropriate autosampler vial.
- **Blank Samples:** It is good practice to run a solvent blank before and after the sample to ensure the cleanliness of the system.

Signaling Pathways and Mechanisms of Action

α -Methylcinnamaldehyde exhibits notable biological activities, including tyrosinase inhibition and antifungal effects. The underlying mechanisms are depicted below.

Tyrosinase Inhibition

α -Methylcinnamaldehyde acts as a reversible inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. Molecular docking studies have indicated that it interacts with amino acid residues within the active site of the enzyme, rather than chelating the copper ions essential for catalytic activity. This interaction sterically hinders the substrate from binding, thereby inhibiting the enzyme.

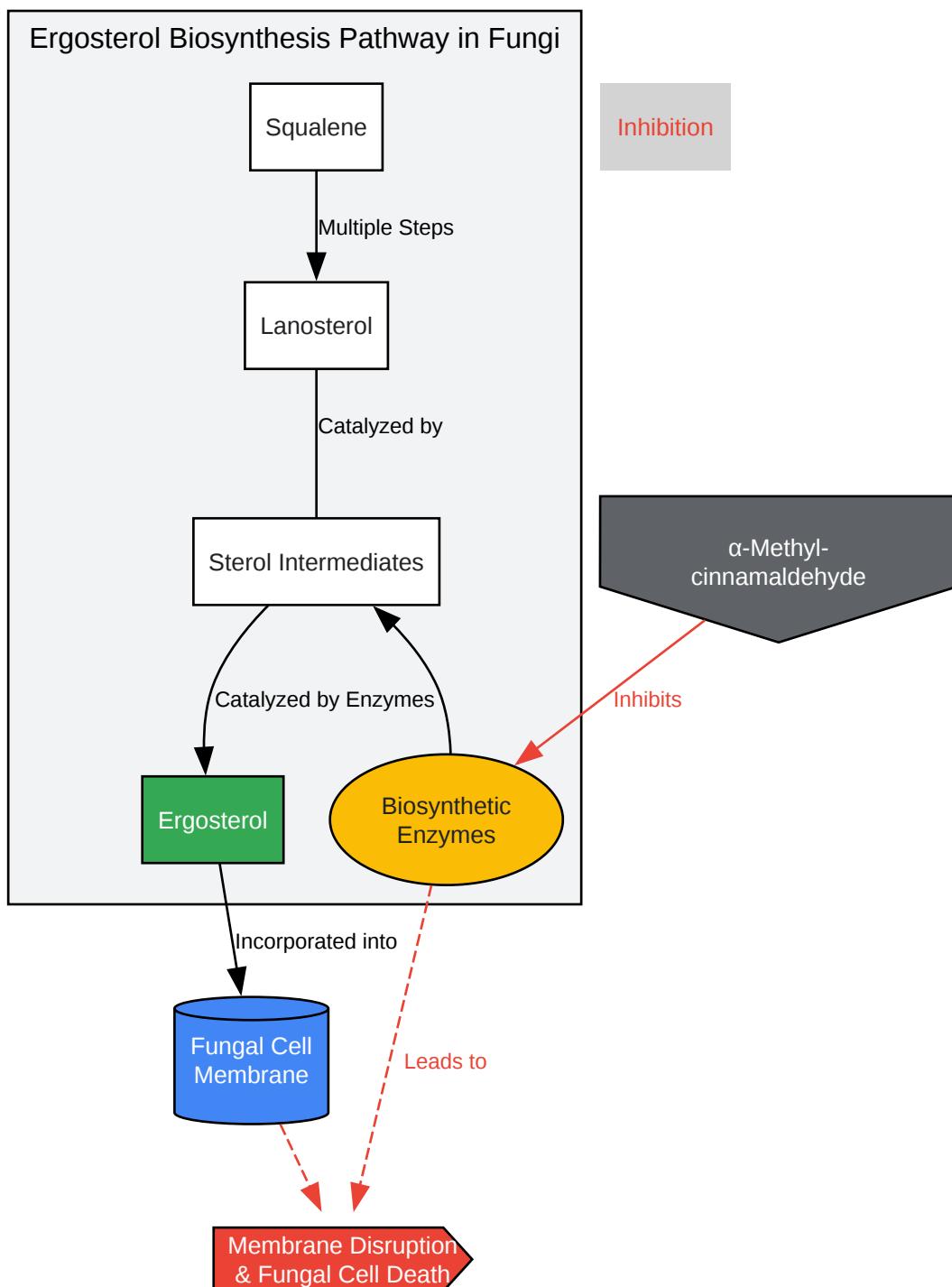


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Mechanism of Tyrosinase Inhibition by α -Methylcinnamaldehyde.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The antifungal properties of α -Methylcinnamaldehyde stem from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to a compromised cell membrane, ultimately resulting in fungal cell death. The primary target within this pathway is believed to be one of the key enzymes responsible for converting lanosterol to ergosterol.

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Antifungal Mechanism of α -Methylcinnamaldehyde via Ergosterol Biosynthesis Inhibition.

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References

- 1. α -Methylcinnamaldehyde(101-39-3) 1H NMR spectrum [chemicalbook.com]
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